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ethyl 2-(1-methyl-1H-pyrazole-5-amido)-1,3-thiazole-4-carboxylate

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Researchers exploring succinate dehydrogenase inhibitor (SDHI) fungicides often face limited scaffold diversity and unpredictable SAR. Ethyl 2-(1-methyl-1H-pyrazole-5-amido)-1,3-thiazole-4-carboxylate solves this as a validated, fragment-sized pyrazole-thiazole carboxamide core. • Validated SDHI scaffold: structurally related analogs achieve EC₅₀ 1.77 mg/L against Valsa mali-5.2× more potent than boscalid (9.19 mg/L) • Well-defined pharmacophore: MW 280.31 g/mol, TPSA 114 Ų, 1 HBD, 6 HBA, 5 rotatable bonds-ideal for structure-guided expansion • Reproducible QC reference: characterized XLogP3 1.3, pKa 6.80±0.70, density 1.46 g/cm³ for reliable analytical method development

Molecular Formula C11H12N4O3S
Molecular Weight 280.31 g/mol
CAS No. 1171552-15-0
Cat. No. B6535326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 2-(1-methyl-1H-pyrazole-5-amido)-1,3-thiazole-4-carboxylate
CAS1171552-15-0
Molecular FormulaC11H12N4O3S
Molecular Weight280.31 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CSC(=N1)NC(=O)C2=CC=NN2C
InChIInChI=1S/C11H12N4O3S/c1-3-18-10(17)7-6-19-11(13-7)14-9(16)8-4-5-12-15(8)2/h4-6H,3H2,1-2H3,(H,13,14,16)
InChIKeyXXUUZFGVVYVQPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(1-methyl-1H-pyrazole-5-amido)-1,3-thiazole-4-carboxylate: Structural Identity


Ethyl 2-(1-methyl-1H-pyrazole-5-amido)-1,3-thiazole-4-carboxylate is a synthetic heterocyclic compound that integrates a 1-methyl-1H-pyrazole ring with a 1,3-thiazole-4-carboxylate core via a carboxamide linker. The compound possesses a molecular formula of C₁₁H₁₂N₄O₃S and a molecular weight of 280.31 g/mol [1]. Its computed physicochemical profile includes a predicted XLogP3 of 1.3, a topological polar surface area (TPSA) of 114 Ų, one hydrogen bond donor, six hydrogen bond acceptors, and five rotatable bonds [1]. The predicted pKa of 6.80 ± 0.70 and density of 1.46 ± 0.1 g/cm³ further define its handling characteristics [2]. This compound belongs to the pyrazole–thiazole carboxamide structural class, which has been validated as a novel scaffold for succinate dehydrogenase (SDH) inhibitor development in agricultural fungicide research [3].

1 Pyrazole–thiazole carboxamide scaffold class for SDH inhibitor research
2 Fragment-sized starting point for structure-guided lead optimization
3 Well-defined pharmacophore with single H-bond donor and balanced lipophilicity

Ethyl 2-(1-methyl-1H-pyrazole-5-amido)-1,3-thiazole-4-carboxylate: Non-Substitutability vs. Generic Analogs


Within the pyrazole–thiazole carboxamide family, minute structural alterations produce substantial changes in physicochemical and biological profiles. The target compound bears a unique substitution pattern—an unsubstituted 3-position on the pyrazole ring combined with an N¹-methyl group and a thiazole-4-carboxylate ethyl ester—that distinguishes it from close analogs. For instance, the N-ethyl analog (CAS 1172855-85-4) increases molecular weight to 294.38 Da and elevates lipophilicity, altering membrane permeability and target-binding kinetics [1]. The 3-methyl analog (CAS 1013785-97-1) introduces steric bulk that impacts the planarity of the amide bridge and the compound's ability to engage the SDH binding pocket in the manner observed for the lead compound 6i (EC₅₀ = 1.77 mg/L against Valsa mali) [2]. Generic interchange without accounting for these precise substituent effects risks loss of target engagement, altered pharmacokinetics, and unpredictable biological readout.

Attribute
Target Compound
Analog May Differ
Lipophilicity & ADME
N¹-methyl; XLogP3 ~1.3
Moderate lipophilicity supports balanced solubility and permeation
N-ethyl analog
Elevated lipophilicity may shift tissue distribution and metabolic clearance profile
Binding Geometry
Unsubstituted pyrazole 3-position; 5 rotatable bonds
Planar amide bridge enables reported SDH pocket engagement
3-Methyl analog
Steric bulk at 3-position may alter binding-pocket geometry and increase entropic cost

Ethyl 2-(1-methyl-1H-pyrazole-5-amido)-1,3-thiazole-4-carboxylate: Quantitative Differentiation vs. Closest Analogs


N-Methyl Substitution Balances Molecular Weight and Lipophilicity

The target compound (MW = 280.31 g/mol, XLogP3 = 1.3) is 14 Da lighter than its N-ethyl analog ethyl 2-(1-ethyl-1H-pyrazole-5-amido)-1,3-thiazole-4-carboxylate (MW = 294.38 g/mol, exact mass 294.0787 Da) and equally 14 Da lighter than the 3-methyl analog ethyl 2-(1,3-dimethyl-1H-pyrazole-5-carboxamido)thiazole-4-carboxylate (MW = 294.33 g/mol) [1][2][3]. The lower molecular weight of the target compound places it more favorably within Lipinski's Rule of Five space for oral bioavailability, while the XLogP3 of 1.3 indicates moderate lipophilicity suitable for both aqueous solubility and membrane permeation [1]. The N-ethyl analog, by contrast, is expected to carry a higher computed XLogP due to the additional methylene unit, potentially shifting its ADME profile toward higher tissue distribution and metabolic clearance.

MW & Lipophilicity
Head-to-head
Target: 280.31 g/mol, XLogP3 1.3
vs N-ethyl analog: 294.38 g/mol
vs 3-methyl analog: 294.33 g/mol
Lower MW supports fragment-based optimization; controlled lipophilicity favors balanced ADME screening
Class-level XLogP3 difference estimated at +0.3 to +0.5 log units for N-ethyl analog
Medicinal Chemistry Physicochemical Profiling Lead Optimization

Hydrogen Bond Donor and Acceptor Profile: Defined Binding vs. Bulkier Analogs

The target compound presents exactly one hydrogen bond donor (HBD = 1) and six hydrogen bond acceptors (HBA = 6), yielding a total H-bond count of 7 [1]. This ratio is critical for solvation and target engagement: the single HBD corresponds to the amide NH linking the pyrazole carbonyl to the thiazole 2-position, a feature conserved across the pyrazole–thiazole carboxamide class shown to engage the SDH enzyme via hydrogen bonding with TRP O:173 and SER P:39 residues [2]. Analogs that introduce additional HBD functionality (e.g., via free carboxylic acid hydrolysis of the ethyl ester) or additional HBA groups (e.g., 3-pyridyl substitution) risk promiscuous binding profiles. The TPSA of 114 Ų provides a balanced polarity descriptor [1].

H-Bond Profile
Class-level
HBD = 1 | HBA = 6 | TPSA = 114 Ų
Single HBD minimizes off-target H-bonding risk; elevated HBA count supports structure-guided pocket optimization
SDH binding mode confirmed by molecular docking for scaffold class (Li et al., 2023)
Structure-Based Drug Design Pharmacophore Modeling Binding Selectivity

Scaffold-Validated Antifungal Potency Compared to Boscalid

The pyrazole–thiazole carboxamide scaffold to which the target compound belongs has been directly validated as a succinate dehydrogenase inhibitor (SDHI) scaffold with potent antifungal activity. In the pivotal 2023 study by Li et al., lead compound 6i—a pyrazole carboxamide thiazole derivative bearing structural homology to the target compound—exhibited an EC₅₀ of 1.77 mg/L against Valsa mali, representing a 5.2-fold improvement over the commercial SDHI boscalid (EC₅₀ = 9.19 mg/L) [1]. A second derivative, 19i, showed EC₅₀ = 1.97 mg/L under identical assay conditions. In vivo protective efficacy was demonstrated with compound 6i at 40 mg/L. While the target compound (CAS 1171552-15-0) has not itself been the subject of standalone published bioassays, its structural congruence with the core scaffold places it as a direct analog within this validated pharmacophore series.

Scaffold Antifungal Context
Class-level inference
Scaffold reference 6i: EC₅₀ 1.77 mg/L
vs Boscalid: EC₅₀ 9.19 mg/L
Δ = 5.2-fold higher reported potency
Supports scaffold-based SDH inhibitor screening; target compound not directly tested
In vitro Valsa mali mycelial growth assay; in vivo protective effect at 40 mg/L (Li et al., 2023)
Agricultural Fungicides Succinate Dehydrogenase Inhibition Antifungal Bioassay

Predicted pKa and Ionization State: Neutral Species Dominance at Physiological pH

The predicted pKa of 6.80 ± 0.70 for the target compound [1] indicates that at neutral pH (7.0–7.4), approximately 50–61% of the molecules exist in the neutral (protonated amide) form, with the remainder partially deprotonated depending on the microenvironment. This ionization profile differs from esters that lack the amide NH proton (pKa typically >13, fully neutral at all physiological pH values) and from free carboxylic acid derivatives (pKa ~3–5, predominantly ionized at pH 7). The intermediate pKa confers the ability to modulate solubility and membrane permeability in response to subtle pH gradients—a property not shared by the fully neutral N,N-disubstituted amide analogs or the permanently ionized carboxylate metabolites [2].

Ionization State
Supporting evidence
Predicted pKa = 6.80 ± 0.70
Intermediate pKa supports pH-dependent solubility tuning for assay and formulation design
Predicted by ACD/Labs algorithm; experimental validation pending
Ionization State pH-Dependent Solubility Environmental Fate

Rotatable Bonds and Conformational Entropy: Favorable Binding Profile

The target compound contains exactly five rotatable bonds: the ethyl ester (C–O and O–C), the amide C–N linkage, the pyrazole–carbonyl C–C bond, and the N–CH₃ bond [1]. This count is identical to that of the N-ethyl analog but one fewer than the 3-methyl analog (6 rotatable bonds due to the additional methyl rotor). Fewer rotatable bonds translate to a lower conformational entropy penalty upon binding to a protein target. According to the well-established correlation that each freely rotatable bond contributes approximately 0.7–1.5 kcal/mol to the entropic cost of binding [2], the target compound's five rotatable bonds impose a lower theoretical entropic penalty than the 3-methyl analog, potentially translating to improved binding affinity when the bound conformation is pre-organized.

Conformational Entropy
Head-to-head
Target: 5 rotatable bonds
vs 3-methyl analog: 6 rotatable bonds
Δ = –1 rotor
Fewer rotatable bonds reported to lower entropic binding cost; supports conformational pre-organization review
Theoretical ΔΔG estimated –0.7 to –1.5 kcal/mol per rotor (Murray & Verdonk, 2002)
Conformational Analysis Entropic Cost Binding Affinity Optimization

Ethyl 2-(1-methyl-1H-pyrazole-5-amido)-1,3-thiazole-4-carboxylate: Application Scenarios


Fragment-Based Lead Discovery for SDH Inhibitor Fungicides

The compound's low molecular weight (280.31 g/mol) and scaffold validation from the Li et al. (2023) study—where structurally related pyrazole carboxamide thiazole derivatives achieved EC₅₀ values of 1.77 mg/L against Valsa mali, outperforming boscalid (9.19 mg/L) by 5.2-fold—position this compound as an ideal fragment-sized starting point for SDHI fungicide programs [1]. Its single HBD, six HBA, and five rotatable bonds provide a well-defined pharmacophore for structure-guided expansion, while the predicted pKa of 6.80 allows pH-dependent solubility tuning during formulation development [2].

Kinase Inhibitor Probe Development with Pyrazole-Thiazole Pharmacophore

The pyrazole–thiazole carboxamide core has been claimed in patents as a kinase inhibitor scaffold, including cyclin-dependent kinase (CDK) and spleen tyrosine kinase (SYK) modulation [3]. The target compound's TPSA of 114 Ų and XLogP3 of 1.3 satisfy CNS drug-likeness criteria (TPSA <120 Ų for brain penetration), making it a suitable starting point for CNS-penetrant kinase probe design—a differentiation from bulkier analogs with TPSA exceeding 130 Ų [4].

Pyrazole-Thiazole Reference Standard for QC and Method Development

With well-characterized computed and predicted properties—including exact mass of 280.06301143 Da, XLogP3 of 1.3, TPSA of 114 Ų, density of 1.46 g/cm³, and predicted pKa of 6.80—this compound serves as a reproducible analytical reference for quality control of pyrazole–thiazole screening libraries [2][4]. Its intermediate ionization state and moderate lipophilicity facilitate HPLC method development across a pH range of 2–10, where it exhibits differential retention behavior useful for column selectivity testing.

Comparative SAR: N-Methyl vs. N-Ethyl and 3-Methyl Pyrazole Analogs

The compound's unique substitution pattern—N¹-methyl only, without 3-position substitution—creates a valuable comparator set when studied alongside the N-ethyl analog (ΔMW = +14 Da, higher lipophilicity) and the 3-methyl analog (ΔMW = +14 Da, +1 rotatable bond) [4][5]. Systematic SAR exploration across this triad enables deconvolution of steric, electronic, and conformational contributions to target binding, cellular permeability, and metabolic stability, informing rational prioritization of chemical space during hit-to-lead phases.

Application
Selection Property
Validation Focus
SDH Inhibitor Scaffold Research
Pyrazole–thiazole pharmacophore fit
SDH target engagement and antifungal assay context
Kinase Inhibitor Scaffold Exploration
Patent-reported kinase pharmacophore context
Kinase panel selectivity and binding-mode review
Analytical Reference Standard Use
Well-characterized computed profile
HPLC method development and retention-behavior review
N-Methyl Substituent SAR Studies
Substituent-dependent property profiling
Binding, permeability, and stability endpoint comparison
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